molecular formula C13H14FNO3 B8628531 Methyl 3-(allyl(4-fluorophenyl)amino)-3-oxopropanoate

Methyl 3-(allyl(4-fluorophenyl)amino)-3-oxopropanoate

Cat. No.: B8628531
M. Wt: 251.25 g/mol
InChI Key: MZNYFKUTTHQZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(allyl(4-fluorophenyl)amino)-3-oxopropanoate is a useful research compound. Its molecular formula is C13H14FNO3 and its molecular weight is 251.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14FNO3

Molecular Weight

251.25 g/mol

IUPAC Name

methyl 3-(4-fluoro-N-prop-2-enylanilino)-3-oxopropanoate

InChI

InChI=1S/C13H14FNO3/c1-3-8-15(12(16)9-13(17)18-2)11-6-4-10(14)5-7-11/h3-7H,1,8-9H2,2H3

InChI Key

MZNYFKUTTHQZOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)N(CC=C)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-chloro-3-oxopropanoate (9.4 ml, 87 mmol) was added into a solution of N-allyl-4-fluorobenzenamine (12 g, 79 mmol), DIEA (15 ml, 87 mmol) and DMAP (0.97 mg, 7.9 mmol) in CH2Cl2 (200 mL) at 0° C. under nitrogen. The reaction was stirred at 0° C. for 1 hour. The reaction mixture was poured into ice and water, extracted with CH2Cl2, washed with saturated aqueous NaHCO3 and brine. The organic layer was dried with Na2SO4, filtered and concentrated. The residue was purified by flash column chromatography (50% EtOAc in hexane) to afford the product (18.3 g, 92% yield) as brown oil. 1H NMR (400 MHz, CDCl3): δ 7.16-7.22 (m, 2H), 7.08-7.12 (m, 2H), 5.80-5.90 (m, 1H), 5.07-5.17 (m, 2H), 4.27-4.32 (m, 2H), 3.67 (s, 3H), 3.20 (s, 2H).
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.97 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.